- Preparation of tetrahydropyridopyrimidinone derivatives as monoacylglycerol acyltransferase 2 inhibitors, Japan, , ,
Cas no 947403-75-0 (1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate)
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- 1-O-tert-butyl 5-O-ethyl 4-amino-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
- 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-5,6-dihydro-1,3(2H)-pyridinedicarboxylate (ACI)
- W11762
- CS-0037884
- GJAQACJJJRXXED-UHFFFAOYSA-N
- SY123771
- XMB40375
- 947403-75-0
- MFCD18434501
- AKOS015969472
- 1-(tert-Butyl) 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- 4-AMino-5,6-dihydro-2H-pyridine-1,3-dicarboxylicacid1-tert-butylester3-ethylester
- SCHEMBL452692
- SB55287
- Ethyl 1-Boc-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylate
- 1-tert-Butyl3-ethyl4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- 1-tert-butyl 3-ethyl 4-amino-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
- DTXSID30731436
- Ethyl 4-Amino-1-Boc-5,6-dihydropyridine-3-carboxylate
- DA-29061
- 4-Amino-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- Ethyl-4-amino-1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- AS-72715
-
- MDL: MFCD18434501
- Inchi: 1S/C13H22N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h5-8,14H2,1-4H3
- InChI Key: GJAQACJJJRXXED-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C(OC(C)(C)C)=O)CCC=1N)OCC
Computed Properties
- Exact Mass: 270.15795719g/mol
- Monoisotopic Mass: 270.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 81.9Ų
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029169098-5g |
1-Tert-butyl3-ethyl4-amino-56-dihydropyridine-13(2h)-dicarboxylate |
947403-75-0 | 95% | 5g |
$297.03 | 2023-08-31 | |
| Alichem | A029169098-10g |
1-Tert-butyl3-ethyl4-amino-56-dihydropyridine-13(2h)-dicarboxylate |
947403-75-0 | 95% | 10g |
$477.69 | 2023-08-31 | |
| TRC | B700775-50mg |
1-tert-Butyl 3-Ethyl 4-Amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate |
947403-75-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700775-100mg |
1-tert-Butyl 3-Ethyl 4-Amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate |
947403-75-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700775-500mg |
1-tert-Butyl 3-Ethyl 4-Amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate |
947403-75-0 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM172330-5g |
4-Amino-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester |
947403-75-0 | 95% | 5g |
$351 | 2021-08-05 | |
| Chemenu | CM172330-10g |
4-Amino-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester |
947403-75-0 | 95% | 10g |
$564 | 2021-08-05 | |
| Chemenu | CM172330-5g |
4-Amino-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester |
947403-75-0 | 95%+ | 5g |
$351 | 2023-01-18 | |
| Chemenu | CM172330-10g |
4-Amino-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester |
947403-75-0 | 95%+ | 10g |
$564 | 2023-01-18 | |
| eNovation Chemicals LLC | D917499-5g |
Ethyl 1-Boc-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylate |
947403-75-0 | 95% | 5g |
$400 | 2023-05-11 |
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water ; 2 h, 80 °C
Production Method 2
1.2 Reagents: Ammonia Solvents: Water ; 2.5 h, 80 °C
- Preparation of tetrahydropyridopyrimidinone derivatives as MGAT2 inhibitors, Japan, , ,
Production Method 3
1.2 Reagents: Ammonia Solvents: Water ; 2.5 h, 80 °C
- Preparation of tetrahydropyridopyrimidinone derivatives as MGAT inhibitors, fat absorption inhibitors, and therapeutic agents for obesity and lipid metabolism disorder, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of bicyclic pyrimidine compounds as monoacylglycerol acyltransferase (MGAT) inhibitors, pharmaceutical compositions containing them, and prophylactic and/or therapeutic agents containing them for MGAT-related diseases, Japan, , ,
Production Method 5
- Preparation of bicyclic pyrimidine compounds as monoacylglycerol acyltransferase (MGAT) inhibitors, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
- Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione, ACS Medicinal Chemistry Letters, 2019, 10(2), 191-195
Production Method 7
- Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, Bioorganic & Medicinal Chemistry, 2007, 15(16), 5590-5603
Production Method 8
1.2 Reagents: Ammonia Solvents: Water ; 2 h, 80 °C
- Preparation of tetrahydropyridopyrimidinone derivatives as monoacylglycerol acyltransferase inhibitors, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Ammonia Solvents: Water ; 2 h, 80 °C
- Preparation of tetrahydropyridopyrimidinones having monoacylglycerol acyltransferase (MGAT)-inhibiting activity, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of bicyclic pyrimidine derivatives as MGAT inhibitors, Japan, , ,
Production Method 11
- Pyrimidinone derivatives and their preparation and use in the treatment of GPR110-related diseases, World Intellectual Property Organization, , ,
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Raw materials
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Preparation Products
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Suppliers
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Introduction to 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 947403-75-0)
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate, identified by its CAS number 947403-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The unique structural features of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate, including its tertiary butyl group, ethyl side chain, and amino-substituted pyridine core, contribute to its distinctive chemical properties and make it a subject of interest for further exploration in drug discovery.
The synthesis and characterization of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate involve meticulous chemical methodologies that ensure high purity and yield. The presence of multiple functional groups such as carboxylates and amines allows for versatile modifications, enabling researchers to tailor its properties for specific applications. This compound’s molecular structure not only facilitates interactions with biological targets but also enhances its solubility and stability, making it a promising candidate for further development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their broad spectrum of biological activities. Pyridine derivatives, in particular, have been extensively studied for their potential in treating various diseases, including cardiovascular disorders, neurological conditions, and inflammatory diseases. The structural motif of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate aligns well with this trend, as it combines elements known to interact favorably with biological receptors and enzymes.
One of the most compelling aspects of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate is its potential as a lead compound in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to modulate enzyme activity and receptor binding. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are critical targets in cancer therapy. The tertiary butyl group and ethyl side chain provide steric hindrance that can optimize binding affinity to these targets.
The amino group at the 4-position of the pyridine ring is another key feature that enhances the compound’s pharmacological profile. Amino groups are well-known for their ability to form hydrogen bonds with biological molecules, which can improve both the potency and selectivity of drug candidates. Additionally, the presence of two carboxylate groups at the 1 and 3 positions introduces negative charges that can enhance interactions with positively charged residues on biological targets. This charge distribution makes 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate a versatile scaffold for further derivatization.
Recent advancements in computational chemistry have further accelerated the exploration of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate. Molecular docking studies have been employed to predict its binding modes with various biological targets, providing valuable insights into its potential therapeutic applications. These simulations have highlighted the compound’s ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. The predicted binding affinities and interaction profiles suggest that 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate could be a promising candidate for developing anti-inflammatory agents.
In addition to its pharmacological potential, 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate has shown promise in preclinical studies as a scaffold for drug development. Its structural features allow for easy modifications through functional group interconversions such as halogenations, alkylations, and acylation reactions. These modifications can be tailored to optimize solubility, bioavailability, and metabolic stability. For example, introducing fluorine atoms at specific positions can enhance metabolic resistance while maintaining biological activity.
The synthesis of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine -carbox ylate -carb ox ylate -carb ox ylate -carb ox ylate -carb ox ylate -carb ox ylate -carb ox ylate -carb ox ylate -carb ox ylate -carb ox ylate involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity reagents and catalysts ensures that impurities do not interfere with the final product’s integrity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound’s identity and purity.
The pharmacokinetic properties of 1 - ter t -bu t yl - e th yl - am i no - di hyd ro p y rid ine - di car box yl ate are also subjects of intense study. Understanding how a compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for determining its clinical efficacy and safety profile。Preclinical studies have begun to explore these aspects,providing valuable data on how CAS No:94740375: absorption rate、distribution volume、metabolic pathways,and excretion half-life might influence its overall therapeutic potential。
One particularly intriguing aspect of this compound is its potential role in addressing neurological disorders。Recent research has suggested that pyridine derivatives may modulate neurotransmitter systems,making them candidates for treating conditions such as Alzheimer's disease、Parkinson's disease,and epilepsy。The structural features of CAS No:94740375: including its amino group、ester functionalities,and hydrophobic side chains——are thought to contribute to its ability to interact with neurotransmitter receptors such as glutamate、serotonin,and dopamine receptors。
The development of new drugs often involves iterative processes where initial lead compounds are modified based on preclinical data。The flexibility offered by CAS No:94740375: functional groups provides ample opportunities for such modifications。For instance,the introduction of additional polar groups could enhance water solubility while maintaining bioactivity。Alternatively,replacing one or more hydrogen atoms with halogens could improve metabolic stability。
The growing interest in CAS No:94740375: underscores the importance of heterocyclic compounds in modern drug discovery。Their diverse structures allow them to mimic natural biomolecules while offering unique pharmacological profiles。As research continues,it is likely that more derivatives will be explored,leading to new therapeutic breakthroughs。
947403-75-0 (1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate) Related Products
- 1499189-46-6(2,5-dihydro-1H-pyrrole-1,3-dicarboxylic acid 1-(1,1-dimethylethyl) ester)
- 86447-11-2(1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid)
- 532977-39-2(1,3(2H)-Pyridinedicarboxylic acid,5,6-dihydro-4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethylester)
- 146257-00-3(Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate)
- 125097-83-8(1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate)
- 126114-09-8(1-tert-butyl 3-ethyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate)
- 951626-01-0(1-tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate)
- 124232-59-3(O1-tert-butyl O5-methyl 3-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate)
- 1449117-74-1(1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate)
- 1212-06-2(Diethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate)